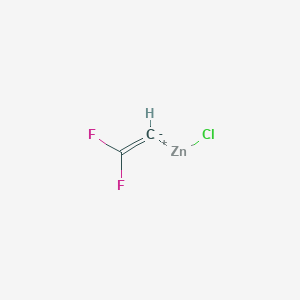
Zinc, chloro(2,2-difluoroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, chloro(2,2-difluoroethenyl)- is a chemical compound that features a zinc atom bonded to a chloro(2,2-difluoroethenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc, chloro(2,2-difluoroethenyl)- can be synthesized through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc. This reaction is typically carried out in solvents such as methanol, dimethyl formamide, or ethanol at a temperature of 80°C . The choice of solvent can significantly affect the yield and efficiency of the reaction.
Industrial Production Methods
On an industrial scale, the preparation of zinc, chloro(2,2-difluoroethenyl)- involves large-scale reductive dechlorination processes. The use of ethanol as a solvent has been shown to provide high yields, making it a preferred choice for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, chloro(2,2-difluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: The compound itself is formed through a reductive process.
Substitution: It can participate in substitution reactions where the chloro or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving zinc, chloro(2,2-difluoroethenyl)- include zero-valent zinc, various solvents (methanol, dimethyl formamide, ethanol), and other halogenated compounds .
Major Products
The major products formed from the reactions of zinc, chloro(2,2-difluoroethenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc, chloro(2,2-difluoroethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological processes involving zinc and fluorine.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs that leverage its unique chemical properties.
Wirkmechanismus
The mechanism by which zinc, chloro(2,2-difluoroethenyl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s zinc atom plays a crucial role in catalytic, structural, and regulatory functions within biological systems . The chloro(2,2-difluoroethenyl) group can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc, chloro(1,2,2-trifluoroethenyl)-
- Zinc, chloro(2,2-difluoroethenyl)-
Uniqueness
Zinc, chloro(2,2-difluoroethenyl)- is unique due to its specific arrangement of atoms and the presence of both chloro and difluoro groups. This combination imparts distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
101032-99-9 |
|---|---|
Molekularformel |
C2HClF2Zn |
Molekulargewicht |
163.9 g/mol |
IUPAC-Name |
chlorozinc(1+);1,1-difluoroethene |
InChI |
InChI=1S/C2HF2.ClH.Zn/c1-2(3)4;;/h1H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
RVXDHOLLRIXHTC-UHFFFAOYSA-M |
Kanonische SMILES |
[CH-]=C(F)F.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


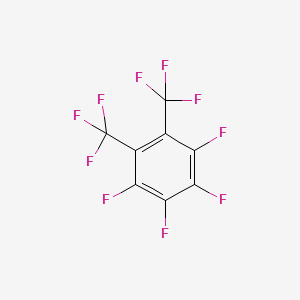
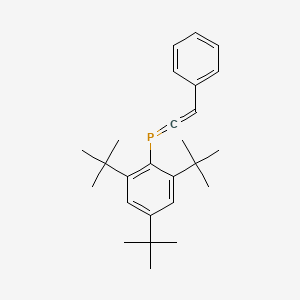

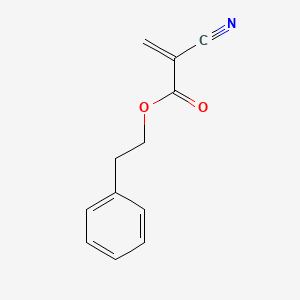
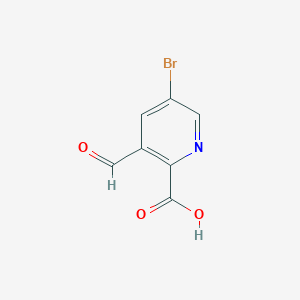
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

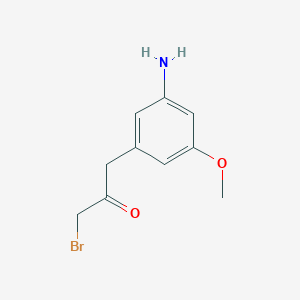
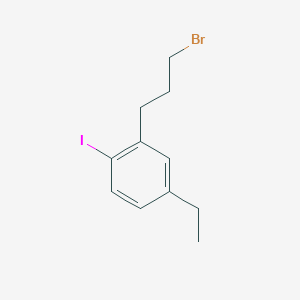
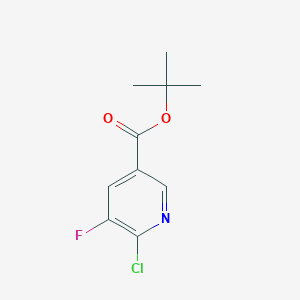

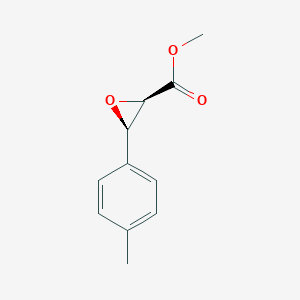

![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
